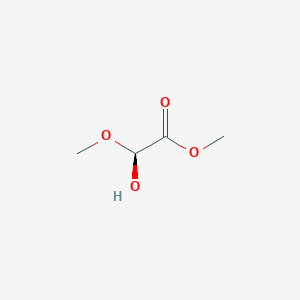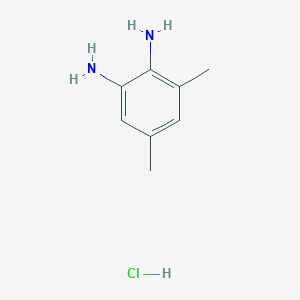
1,2-Diamino-3,5-dimethylbenzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diamino-3,5-dimethylbenzene hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of benzene, featuring two amino groups (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various chemical products and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diamino-3,5-dimethylbenzene hydrochloride can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethyl-1,2-dinitrobenzene using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm. The resulting 1,2-diamino-3,5-dimethylbenzene is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The reduction step is followed by crystallization and purification processes to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diamino-3,5-dimethylbenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives when reacted with 1,2-dicarbonyl compounds.
Reduction: Reduction reactions can further modify the amino groups, leading to the formation of different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diamino-3,5-dimethylbenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1,2-diamino-3,5-dimethylbenzene hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, altering the oxidative state of target molecules and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-1,2-phenylenediamine
- 4,5-Dimethyl-1,2-phenylenediamine
- 3,4-Diaminotoluene
Uniqueness
1,2-Diamino-3,5-dimethylbenzene hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both amino and methyl groups allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C8H13ClN2 |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
3,5-dimethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,9-10H2,1-2H3;1H |
InChI-Schlüssel |
ZCIALPGPOASXND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


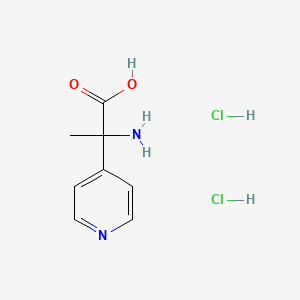
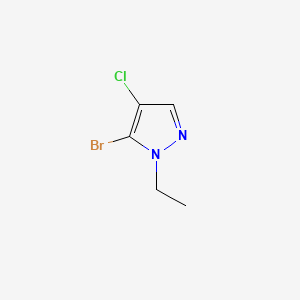
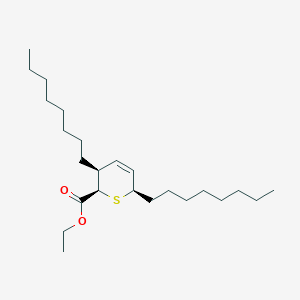
![1H-Pyrrolo[2,3-b]pyridine-2-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B14033582.png)
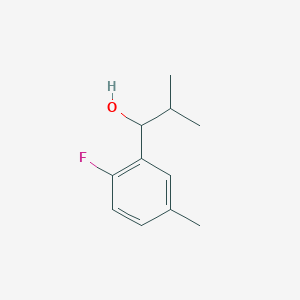
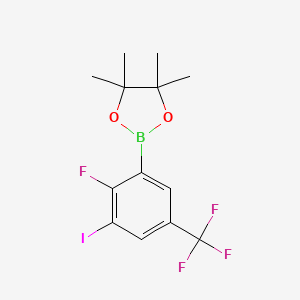

![(R)-2-benzyl 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B14033608.png)
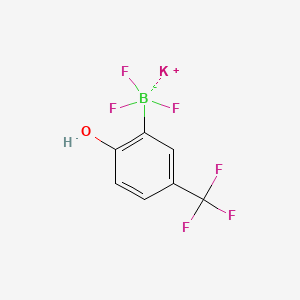
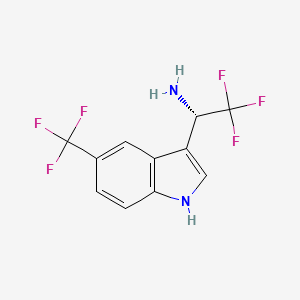
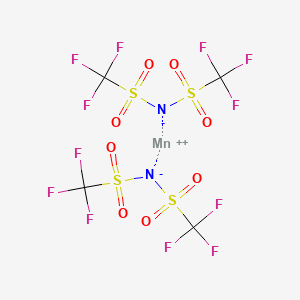
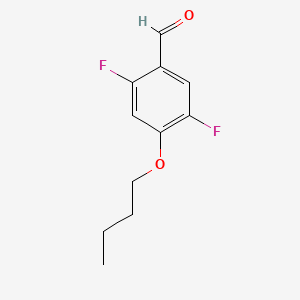
![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)
